N-cyclopropyl-N'-3-pyridinylthiourea
Overview
Description
N-cyclopropyl-N'-3-pyridinylthiourea is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 193.06736854 g/mol and the complexity rating of the compound is 191. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activities
N-cyclopropyl-N'-3-pyridinylthiourea derivatives are synthesized to leverage their biological activities, particularly in the realm of herbicidal and fungicidal capabilities. For instance, compounds derived from cyclopropanecarboxylic acid exhibit significant herbicidal and fungicidal activities, highlighting the potential of this compound in agricultural applications (Tian et al., 2009).
Medicinal Chemistry and Drug Design
The unique spatial and electronic features of cyclopropanes, including those with N-cyclopropyl modifications, contribute to their high metabolic stability, making them valuable in medicinal chemistry. Such structures are involved in the design of compounds with potential therapeutic applications, including the direct N-cyclopropylation of cyclic amides and azoles, to enhance their pharmacological properties (Gagnon et al., 2007).
Chemical Synthesis and Catalysis
In chemical synthesis, this compound derivatives play a role in facilitating novel reactions and synthesizing new compounds. This includes their use in the synthesis of polysubstituted pyrroles through tandem addition and cyclization reactions, showcasing the versatility of N-cyclopropyl structures in organic synthesis (Urbanaitė & Čikotienė, 2016).
Enantioselective Reactions
N-cyclopropyl derivatives are also key in enantioselective catalysis, providing pathways to synthesize chiral compounds. This is demonstrated in the palladium(0)-catalyzed cyclopropane functionalizations, which yield cyclopropane-fused γ-lactams with significant enantioselectivity, highlighting the importance of such structures in producing chiral drug molecules (Pedroni & Cramer, 2015).
DNA Repair and Biological Implications
On a molecular biology level, this compound and related compounds have implications in understanding DNA repair mechanisms. The study of DNA photolyase, which utilizes visible light to repair UV-induced cyclobutane pyrimidine dimers in DNA, underscores the broader biological significance of cyclopropyl structures in cellular repair processes (Sancar, 1994).
Properties
IUPAC Name |
1-cyclopropyl-3-pyridin-3-ylthiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c13-9(11-7-3-4-7)12-8-2-1-5-10-6-8/h1-2,5-7H,3-4H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOFILWTKXUDTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=S)NC2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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